molecular formula C16H18FN5O2S B2764649 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone CAS No. 921557-68-8

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone

Cat. No.: B2764649
CAS No.: 921557-68-8
M. Wt: 363.41
InChI Key: CWGQLTFYHFKHRB-UHFFFAOYSA-N
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Description

The compound “2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone” is a derivative of the triazole class of compounds . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are known for their significant biological and pharmacological properties and are widely used in medicinal chemistry .


Synthesis Analysis

The synthesis of triazole derivatives has attracted much attention due to their significant biological and pharmacological properties . The synthesis method of 1,2,4-triazole mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . In recent years, there have been excellent progress in copper-catalyzed cross-couplings in the synthesis methods of 1,2,3/1,2,4-triazole with inexpensive, low toxic, and good functional tolerance .


Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms with a molecular formula of C2H3N3 . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole .


Chemical Reactions Analysis

Triazole compounds are known to exhibit a wide range of pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc . The introduction of fluoro, chloro, and cyano groups at p-position of phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods to synthesize related fluorinated benzothiazolo imidazole compounds, which involve the treatment of 4-fluoro-3-chloroanilline with potassium thiocyanate and subsequent reactions to obtain various derivatives. Some of these compounds demonstrated promising anti-microbial activity, highlighting the potential of fluorinated compounds in medicinal chemistry (Sathe et al., 2011).

Another study focused on the synthesis, spectroscopic, and crystal structure analysis of a morpholinomethyl derivative of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole. This research detailed the preparation and comprehensive characterization of the compound, providing insights into its molecular structure and the supramolecular interactions within its crystal packing (Banu et al., 2013).

Biological Activities

One compound, synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, was evaluated for its biological activity, including antibacterial, antioxidant, anti-TB, and anti-diabetic effects. It showed remarkable anti-TB activity and superior anti-microbial activity, highlighting the potential of such compounds in developing new therapeutic agents (Mamatha S.V et al., 2019).

Properties

IUPAC Name

2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O2S/c17-12-1-3-13(4-2-12)21-5-6-22-15(21)18-19-16(22)25-11-14(23)20-7-9-24-10-8-20/h1-4H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGQLTFYHFKHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)N3CCOCC3)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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